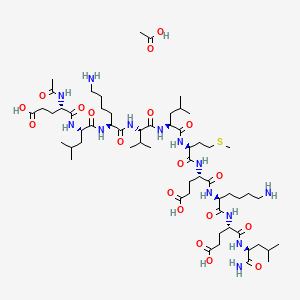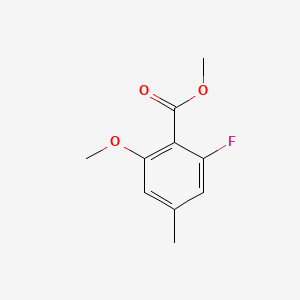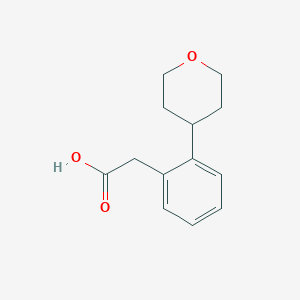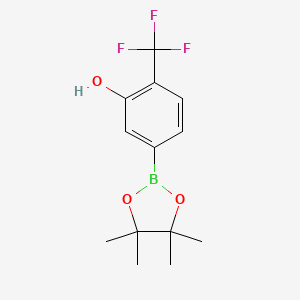
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoro and a methyl group on the phenyl ring, as well as a trifluoromethyl group on the imidazole ring. These substitutions confer unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl and imidazole precursors. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the substituted phenyl and imidazole rings under controlled temperature and pressure conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs or biochemical probes.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole can be compared with other similar compounds, such as:
2-(4-Fluoro-2-methylphenyl)-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)-1H-imidazole: Lacks the substituted phenyl ring, leading to distinct reactivity and applications.
2-(4-Methylphenyl)-4-(trifluoromethyl)-1H-imidazole: Lacks the fluoro group, affecting its interactions with molecular targets.
The presence of both the fluoro and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C11H8F4N2 |
|---|---|
Poids moléculaire |
244.19 g/mol |
Nom IUPAC |
2-(4-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C11H8F4N2/c1-6-4-7(12)2-3-8(6)10-16-5-9(17-10)11(13,14)15/h2-5H,1H3,(H,16,17) |
Clé InChI |
JWGWCSCEWFAIGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=NC=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


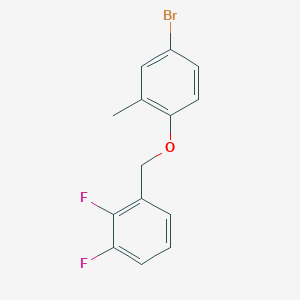
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)

![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
